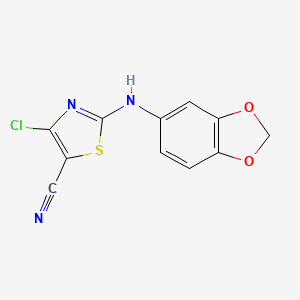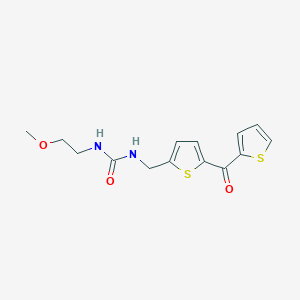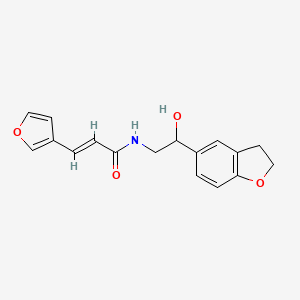![molecular formula C10H11N3S2 B2716604 5-[(2-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 871544-62-6](/img/structure/B2716604.png)
5-[(2-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-[(2-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol” is a derivative of 1,3,4-thiadiazole . It is a small molecule containing a five-membered heterocyclic moiety .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 has been used to afford 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine . Acylation of the amino group of oxadiazoles with some acid chlorides such as methyl 4-(chlorocarbonyl) benzoate, 3-nitrobenzoyl chloride, 4-methoxy-benzoyl chloride, 4-isobutylbenzoyl chloride and chloroacetyl chloride yielded the acylated compounds .Molecular Structure Analysis
Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom. A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For example, cyclization of acetamides by reaction with ammonium thiocyanate gave the thiazolidinones . Coupling of chloroacetamide with two mercaptothiazoles gave coupled heterocyclic derivatives .Physical And Chemical Properties Analysis
Amino acids, which are structurally similar to the compound , are known to have high melting points (200-300°C) due to their ionic properties. Their solubility depends upon polarity, iso-electric point, nature of solvent (pH), and temperature .Applications De Recherche Scientifique
Antimicrobial and Anticancer Activities
- Thiadiazole derivatives, including those similar to 5-[(2-Ethylphenyl)amino]-1,3,4-thiadiazole-2-thiol, have been explored for their potential in treating various diseases due to their structural versatility. Notably, a study on the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated moderate antimicrobial activity against pathogenic bacterial and fungal strains (Sah et al., 2014). Moreover, 2-amino-1,3,4-thiadiazole-based compounds have shown anticancer activity, particularly against nervous system cancers, without affecting the viability of normal cells, suggesting a potential for developing selective anticancer therapies (Rzeski et al., 2007).
Corrosion Inhibition
- Thiadiazole derivatives have also been investigated for their corrosion inhibition properties, offering protection for metals in acidic environments. For instance, experimental studies and computational exploration on 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole demonstrated its effectiveness as a novel corrosion inhibitor for mild steel in acidic conditions, achieving a protection degree of approximately 98% (Attou et al., 2020). Similarly, phenyl-substituted amino thiadiazoles have been synthesized as new inhibitors for copper corrosion in sulfuric acid, showing that the order of inhibition efficiency is correlated with the substituents on the thiadiazole ring (Tang et al., 2009).
Quantum Chemical Analysis and Material Science
- In the realm of material science, the crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis of N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines provided insights into the nature of noncovalent interactions in these compounds, which are crucial for designing materials with specific properties (El-Emam et al., 2020).
Orientations Futures
The future directions for this compound could involve further investigation into its potential therapeutic applications, particularly given the broad spectrum of biological activity exhibited by 1,3,4-thiadiazole derivatives . Further studies could also explore its physical and chemical properties in more detail.
Propriétés
IUPAC Name |
5-(2-ethylanilino)-3H-1,3,4-thiadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c1-2-7-5-3-4-6-8(7)11-9-12-13-10(14)15-9/h3-6H,2H2,1H3,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPHXVMOKWOVCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NNC(=S)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2716521.png)


![7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2716527.png)
![methyl 4-({(2Z)-8-methoxy-3-[(6-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2716528.png)

![[2-[(9-Ethylcarbazol-3-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2716532.png)
![3-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2716533.png)

![9-(2,5-dimethoxyphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2716538.png)

![2-ethyl-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2716540.png)


